7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione
Description
7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione is a xanthine-derived compound characterized by a purine-2,6-dione core substituted with an allyl group at position 7, an azepan-1-yl (7-membered azacycloheptane) ring at position 8, and a methyl group at position 2. The azepan-1-yl substituent introduces conformational flexibility, while the allyl group may enhance lipophilicity and influence receptor interactions.
Properties
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-3-8-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-9-6-4-5-7-10-19/h3H,1,4-10H2,2H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFQMVUIEBENSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution at the 8-Position
The azepan-1-yl group at the 8-position is introduced via nucleophilic displacement of a halide (e.g., chloride) on the purine core. This reaction is typically performed under basic conditions:
For example, in the synthesis of related purine derivatives, 8-chlorotheophylline reacts with piperidine analogs in DMSO with K₂CO₃ to form the 8-aminated product . Microwave-assisted methods can enhance reaction efficiency.
Alkylation at the 7-Position
The allyl group at the 7-position is introduced via alkylation using allyl halides (e.g., allyl bromide):
This step often requires a strong base like tetramethylguanidine (TMG) to deprotonate the purine nitrogen .
Hydrogenation of the Allyl Group
The allyl substituent undergoes catalytic hydrogenation to form a propyl group:
Oxidation Reactions
| Reagent | Outcome |
|---|---|
| mCPBA (meta-chloroperbenzoic acid) | Epoxidation of the allyl group . |
| KMnO₄ (acidic conditions) | Oxidation of the allyl group to a carboxylic acid (theoretical pathway). |
Functionalization of the Azepane Ring
The azepane ring’s secondary amine can undergo further derivatization:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acylation | Acetyl chloride, DIEA in DCM | N-acetylazepane derivative . |
| Sulfonation | Sulfonyl chloride, pyridine | N-sulfonylated product (patent-derived ). |
Degradation Pathways
Under harsh acidic or basic conditions, the purine core may undergo hydrolysis:
| Conditions | Outcome |
|---|---|
| 6M HCl, reflux | Cleavage of the purine ring to form urea and imidazole fragments. |
| NaOH (aq.), 100°C | Degradation into xanthine-like intermediates. |
Key Analytical Methods
-
HPLC : Used to monitor reaction progress and purity (>95% purity threshold ).
-
NMR : Confirms substitution patterns (e.g., δ 5.8–6.0 ppm for allyl protons ).
This compound’s reactivity aligns with known purine chemistry, with modifications driven by its azepane and allyl substituents. Further studies are needed to explore its full synthetic potential and stability under varying conditions.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.
Biology
In biological research, 7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione is studied for its potential as a biochemical probe. It interacts with various enzymes and receptors, making it valuable in studying cellular processes and signaling pathways.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry for developing new therapeutic agents. Notable applications include:
- Cancer Treatment : Preliminary studies indicate potential efficacy against certain cancer cell lines.
- Neurological Disorders : Its interactions with neurotransmitter systems suggest possible applications in treating conditions like Alzheimer's disease.
Case Studies
- Enzyme Inhibition Studies : Research has shown that this compound exhibits significant inhibition of acetylcholinesterase (AChE), a key enzyme involved in neurotransmitter breakdown. The IC50 values indicate potent activity compared to standard inhibitors.
- Molecular Docking Studies : These studies reveal that the compound effectively binds to the active site of AChE, suggesting a mechanism through which it modulates enzyme activity.
Mechanism of Action
The mechanism of action of 7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or activation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
*Calculated based on molecular formula.
Key Observations:
Position 7 Modifications :
- The allyl group in the target compound balances lipophilicity and steric effects, contrasting with the highly lipophilic hexadecyl chain () and the polar 2-ethoxyethyl group ().
- In BI 1356 (linagliptin), the but-2-ynyl group enhances metabolic stability and DPP-4 binding affinity .
Position 8 Modifications: The azepan-1-yl group provides conformational flexibility compared to the rigid benzylsulfanyl group () or the smaller 3-aminopiperidinyl in BI 1356 . Azepane-containing analogs (e.g., ) exhibit variable pharmacokinetic profiles depending on substituent size and polarity.
Pharmacological Activity
Table 2: Comparative Pharmacological Data
- DPP-4 Inhibitors: BI 1356’s superior potency and prolonged action are attributed to its 3-aminopiperidinyl and quinazolinylmethyl groups, which enhance target binding and reduce renal clearance .
- Adenosine Receptor Modulators: Etophylline’s hydroxyethyl group improves solubility but reduces receptor affinity compared to theophylline .
Pharmacokinetics and Metabolism
- The target compound’s azepan-1-yl group may slow hepatic metabolism due to steric shielding, similar to BI 1356’s resistance to CYP-mediated oxidation .
- In contrast, the 8-(benzylsulfanyl) analog () may undergo rapid glutathione conjugation, limiting its bioavailability .
- Linagliptin’s primary metabolite, CD1790, retains <10% systemic exposure, indicating minimal metabolic degradation .
Biological Activity
7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of purine analogs that have been studied for various therapeutic applications, including antiviral and anticancer properties. This article explores the biological activity of this compound, presenting data from various studies and case analyses.
Chemical Structure
The molecular formula for this compound is . The structure features an allyl group and an azepane ring, which are significant for its biological interactions.
Antiviral Properties
Research indicates that purine derivatives can exhibit antiviral activities. A study focusing on similar compounds demonstrated their efficacy against a range of viruses, including those responsible for human immunodeficiency virus (HIV) and hepatitis. The mechanism often involves the inhibition of viral replication through interference with nucleic acid synthesis.
Table 1: Antiviral Activity of Purine Derivatives
| Compound Name | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV | 5.0 | |
| Compound B | Hepatitis B | 10.0 | |
| 7-Allyl... | TBD | TBD | TBD |
Anticancer Activity
The anticancer potential of purine derivatives has also been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways.
Case Study: In Vitro Evaluation
In a study evaluating the cytotoxic effects of several purine derivatives on cancer cell lines, this compound was found to reduce cell viability significantly in a dose-dependent manner. The study reported an IC50 value lower than that of standard chemotherapeutic agents.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 8.0 | Apoptosis induction |
| MCF-7 | 12.5 | Cell cycle arrest |
| A549 | 15.0 | ROS generation |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymes : It may act as an inhibitor of key enzymes involved in nucleic acid metabolism.
- Interaction with Nucleic Acids : The compound might bind to DNA or RNA, disrupting their functions.
- Modulation of Signaling Pathways : It could influence pathways related to cell proliferation and apoptosis.
Q & A
Q. What are the key synthetic routes for 7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione, and what challenges arise during its allylation and azepane functionalization?
The compound’s synthesis involves C-8 allylation of purine precursors followed by azepane substitution. Allylation often employs allylmagnesium bromide, but regioselectivity challenges can lead to double-bond migration byproducts (e.g., 7,8-diallyl derivatives) . Azepane functionalization requires nucleophilic substitution under controlled conditions to avoid competing reactions. Key intermediates should be purified via column chromatography and validated by NMR (¹H/¹³C) and LC-MS. For example, FTIR peaks at ~1697 cm⁻¹ (C=O) and ~744 cm⁻¹ (C-Cl) confirm structural integrity in analogous purine-diones .
Q. How can researchers validate the structural identity of this compound and its intermediates?
Use a multi-technique approach:
- FTIR : Confirm carbonyl (1650–1700 cm⁻¹) and allyl C=C (1630–1680 cm⁻¹) stretches.
- Mass spectrometry : Look for molecular ion peaks (e.g., m/z 447.329 for a brominated analog) and fragmentation patterns .
- NMR : Assign peaks for allyl protons (δ 5.0–6.0 ppm) and azepane NH (δ 1.5–2.5 ppm) .
- X-ray crystallography (if crystals form): Resolve ambiguities in stereochemistry .
Table 1 : Representative Spectral Data for Analogous Compounds
| Functional Group | FTIR (cm⁻¹) | NMR (δ, ppm) | Mass (m/z) |
|---|---|---|---|
| C=O (purine-dione) | 1697–1656 | - | - |
| Allyl (C=C) | 1630–1680 | 5.0–6.0 | - |
| Azepane NH | - | 1.5–2.5 | - |
| Molecular ion | - | - | 447.329 |
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity during allylation. Tools like ChemAxon’s *Chemicalize.org * analyze drug-likeness and reactivity, while ICReDD’s reaction path search methods reduce trial-and-error experimentation . For example:
- Simulate nucleophilic attack trajectories at C-8 to prioritize reagents.
- Calculate activation energies for competing pathways (e.g., allyl migration vs. desired substitution) .
Q. What experimental design strategies resolve contradictions in yield and byproduct formation during synthesis?
Use Design of Experiments (DoE) to isolate critical variables (e.g., temperature, reagent stoichiometry). For example:
- Factorial design : Test allylmagnesium bromide (1.0–3.0 equiv.) and reaction times (20 min–6 h) to map byproduct thresholds .
- Response Surface Methodology (RSM) : Optimize azepane substitution pH and solvent polarity.
Contradictions in yields (e.g., 40–70%) often arise from unaccounted variables like trace moisture or oxygen sensitivity .
Table 2 : DoE Variables for Allylation Optimization
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Allyl reagent (equiv.) | 1.0–3.0 | Nonlinear |
| Temperature (°C) | 0–25 | Significant |
| Reaction time (h) | 0.3–6.0 | Moderate |
Q. How do steric and electronic effects of the azepane group influence biological activity in xanthine-derived analogs?
The azepane ring’s conformational flexibility modulates receptor binding. Virtual screening of analogs (e.g., 8-(3-aminopiperidin-1-yl) derivatives) shows:
- Steric effects : Bulky N-substituents reduce adenosine receptor affinity.
- Electronic effects : Electron-donating groups (e.g., -OCH₃) enhance solubility but may reduce blood-brain barrier penetration .
Validate hypotheses via in vitro assays (e.g., cAMP modulation in A₂A receptor models) .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing contradictory spectral or biological data?
- Principal Component Analysis (PCA) : Differentiate spectral outliers (e.g., impurities) from true structural variations .
- Cluster Analysis : Group biological activity data by substituent patterns to identify SAR trends .
- Bayesian Inference : Quantify uncertainty in computational predictions (e.g., binding energy calculations) .
Q. How can researchers mitigate degradation during storage or biological assays?
- Stability studies : Monitor hydrolytic degradation (e.g., lactam ring opening) via accelerated aging (40°C/75% RH) and HPLC .
- Lyophilization : Stabilize aqueous solutions by removing hydrolytic water .
- Protective groups : Temporarily block reactive sites (e.g., NH with Boc) during functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
